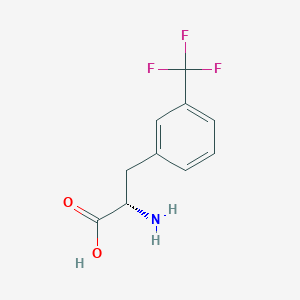

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is well-established through multiple nomenclature systems and identification codes. According to PubChem, the compound carries the CAS registry number 14464-68-7 and is assigned PubChem CID 2777600. The systematic IUPAC name for this compound is (2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, which precisely describes its stereochemistry and structural features.

The compound is known by several synonymous names that reflect different aspects of its structure and origin. These include 3-(Trifluoromethyl)-L-phenylalanine, 3-Trifluoromethyl-L-Phenylalanine, and L-3-Trifluoromethylphenylalanine. In peptide chemistry notation, it is often abbreviated as H-Phe(3-CF₃)-OH, indicating the presence of the trifluoromethyl group at the meta position of the phenylalanine side chain.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₂ | |

| Molecular Weight | 233.19 g/mol | |

| CAS Number | 14464-68-7 | |

| PubChem CID | 2777600 | |

| InChI Key | BURBNIPKSRJAIQ-QMMMGPOBSA-N | |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC@@HN |

The InChI (International Chemical Identifier) representation provides a unique textual identifier: InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1. This standardized representation ensures unambiguous identification across different chemical databases and computational systems.

The stereochemical designation (S) indicates the absolute configuration at the α-carbon, corresponding to the L-configuration commonly found in naturally occurring amino acids. This stereochemical specification is crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological and biochemical properties.

Historical Development of Trifluoromethylated Amino Acids

The historical development of trifluoromethylated amino acids traces its origins to the early 20th century when researchers first began investigating the biological implications of fluorine-containing compounds. F. Lehmann was among the first to investigate trifluoromethyl groups in relationship to biological activity in 1927. This pioneering work laid the groundwork for what would become a major area of medicinal chemistry research.

The synthetic methodology for introducing trifluoromethyl groups underwent significant evolution throughout the 20th century. Frédéric Swarts developed an early synthetic method in 1892 based on antimony fluoride, where benzotrichloride was reacted with SbF₃ to form PhCF₂Cl and PhCF₃. In the 1930s, Kinetic Chemicals and IG Farben replaced SbF₃ with HF, improving the efficiency of trifluoromethylation reactions.

A significant milestone occurred in 1968 with the development of the McLoughlin-Thrower reaction, an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds and copper. This methodology was later adapted by Kobayashi & Kumadaki in 1969 specifically for trifluoromethylations. These developments provided the synthetic foundation necessary for creating complex trifluoromethylated amino acids.

The field experienced accelerated growth in the 1980s with the development of more sophisticated reagents. Ingo Ruppert reported the preparation of trifluoromethyltrimethylsilane in 1984. Subsequently, in 1989, Prakash and Olah first reported the activation of TMSCF₃ by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds. These advances significantly expanded the synthetic accessibility of trifluoromethylated amino acids.

The introduction of sodium trifluoroacetate as a reagent for trifluoromethylations by Matsui in 1981 provided another valuable synthetic pathway. This methodology, combined with electrophilic trifluoromethylation techniques developed in 1984 using diaryl(trifluoromethyl) sulfonium salts, created a comprehensive toolkit for introducing trifluoromethyl groups into various substrates.

Recent decades have witnessed unprecedented growth in fluorinated amino acid synthesis. The development of photocatalysis and palladium cross-coupling methodologies has revolutionized the field, enabling access to complex non-proteinogenic amino acids containing multiple fluorine atoms such as CF₃, SF₅, and perfluoroaromatic groups. These advances have made compounds like this compound more accessible and practical for research and development applications.

Significance in Fluorinated Amino Acid Chemistry

The significance of this compound in fluorinated amino acid chemistry extends far beyond its individual properties to encompass its role as a paradigmatic example of strategic fluorination in biological systems. Side chain-fluorinated amino acids have emerged as indispensable tools in medicinal chemistry and protein science, offering unique capabilities for modulating biological activity, enabling advanced imaging applications, and providing insights into protein structure and function.

One of the most significant contributions of this compound lies in its applications for ¹⁹F NMR and ¹⁸F PET imaging studies. The trifluoromethyl group serves as an excellent probe for nuclear magnetic resonance spectroscopy, providing a distinct signal that can be used to monitor protein folding, conformational changes, and molecular interactions in real-time. This capability has proven invaluable for studying protein dynamics and for drug discovery applications where understanding target engagement is crucial.

The compound's role in pharmaceutical development cannot be overstated. It serves as a building block in the synthesis of novel drugs, particularly in the development of pharmaceuticals targeting neurological disorders. The trifluoromethyl group's ability to enhance metabolic stability while modulating lipophilicity makes it an attractive feature for drug candidates that need to cross biological barriers such as the blood-brain barrier. Several notable pharmaceutical compounds incorporate trifluoromethyl groups, including fluoxetine, celecoxib, and sorafenib.

In biochemical research, this compound has proven valuable for understanding protein interactions and enzyme activities, providing insights into metabolic pathways and cellular functions. The unique electronic properties imparted by the trifluoromethyl group can influence enzyme-substrate interactions, potentially leading to the development of selective inhibitors or activators for specific biological targets.

The material science applications of trifluoromethylated amino acids represent another significant area of impact. The unique properties of these compounds make them valuable in creating advanced materials, particularly in coatings and polymers that require enhanced chemical resistance. The incorporation of fluorinated amino acids into polymer structures can impart desirable characteristics such as increased thermal stability, reduced surface energy, and enhanced resistance to chemical degradation.

In the broader context of fluorine chemistry, this compound plays a significant role as its trifluoromethyl group can modify the properties of other compounds, leading to improved efficacy in various applications. This versatility has made it a valuable intermediate in synthetic chemistry, where it can serve as a precursor for more complex fluorinated structures.

Structural Comparison with Natural Phenylalanine

The structural comparison between this compound and natural L-phenylalanine reveals both subtle and profound differences that account for their distinct biological and chemical properties. Natural L-phenylalanine, with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol, serves as an essential aromatic amino acid and is a precursor of melanin, dopamine, noradrenalin, and thyroxine.

The most obvious structural difference lies in the presence of the trifluoromethyl group (-CF₃) at the meta position of the benzene ring in the fluorinated analog. This substitution increases the molecular weight from 165.19 g/mol for phenylalanine to 233.19 g/mol for the trifluoromethylated derivative, representing an increase of 68 g/mol. This mass difference is significant and can affect the compound's behavior in biological systems, including its pharmacokinetic properties and metabolic fate.

The electronic effects of the trifluoromethyl group are particularly noteworthy. The trifluoromethyl substituent is strongly electron-withdrawing, with a Hammett sigma value that significantly influences the electron density distribution throughout the aromatic ring. This electronic perturbation contrasts sharply with the relatively electron-neutral benzene ring of natural phenylalanine, leading to altered reactivity patterns and different interactions with biological targets.

The steric effects introduced by the trifluoromethyl group also play a crucial role in determining the compound's behavior. The CF₃ group is significantly larger than a hydrogen atom, and its presence at the meta position can influence the overall conformation of the molecule and its ability to interact with biological targets. This steric bulk can be advantageous in drug design, where it might provide selectivity for specific binding sites or prevent unwanted metabolic transformations.

Regarding physical properties, L-phenylalanine exhibits a melting point of 270-275°C and demonstrates water solubility of 1-5 g/100 mL at 25°C. The compound exists as a white to off-white powder that is odorless and has a slightly bitter taste. Its pKa value of 2.2 at 25°C reflects the acidic nature of the carboxyl group. The optical activity of L-phenylalanine shows [α]25/D -34.2° in water, which is remarkably similar to the reported value for the trifluoromethylated analog.

The metabolic pathways for these two compounds differ significantly due to the presence of the trifluoromethyl group. While L-phenylalanine is readily metabolized through well-established pathways involving phenylalanine hydroxylase to produce tyrosine and subsequently dopamine, norepinephrine, and epinephrine, the trifluoromethylated analog is likely to exhibit altered metabolic stability. The electron-withdrawing nature of the CF₃ group may protect the aromatic ring from certain metabolic transformations, potentially leading to longer biological half-lives and different excretion patterns.

The bioavailability and tissue distribution characteristics are also expected to differ between these compounds. The increased lipophilicity imparted by the trifluoromethyl group may enhance the compound's ability to cross lipid membranes, including the blood-brain barrier, which could be advantageous for neurological applications. However, this same property might also alter the compound's distribution within different tissue compartments compared to natural phenylalanine.

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst Systems : Ruthenium-BINAP complexes (e.g., RuCl₂[(S)-BINAP]) achieve enantiomeric excess (ee) >95% under 50–100 bar H₂ pressure.

-

Solvents : Methanol or ethanol at 25–40°C optimize catalyst activity and solubility.

-

Yield : 80–92% after 12–24 hours, with residual starting material removed via recrystallization.

Data Table: Hydrogenation Performance

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| RuCl₂[(S)-BINAP] | 50 | 30 | 97 | 85 |

| Rh-DuPhos | 80 | 40 | 94 | 88 |

| Ir-SpiroPhos | 60 | 25 | 96 | 82 |

Enzymatic Transamination Using ω-Transaminases

Biocatalytic methods leverage engineered ω-transaminases to convert α-keto acids to (S)-amino acids. This approach offers high stereoselectivity and avoids metal catalysts.

Process Overview

-

Substrate : 3-(3-(Trifluoromethyl)phenyl)pyruvic acid.

-

Amine Donor : Isopropylamine or alanine.

-

Enzyme : Codexis® TA-134 variant (optimized for bulky aryl groups).

Performance Metrics

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction provides a three-component route using 3-(trifluoromethyl)benzaldehyde, ammonium chloride, and potassium cyanide. Chirality is introduced via chiral phase-transfer catalysts.

Key Steps

-

Aldehyde Activation : 3-(Trifluoromethyl)benzaldehyde reacts with trimethylsilyl cyanide.

-

Asymmetric Induction : (R)-3,3′-DiBr-BINOL-derived catalysts yield (S)-α-aminonitrile intermediates.

-

Hydrolysis : 6M HCl at 80°C converts nitriles to carboxylic acids.

Optimization Data

| Catalyst Loading (%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | 25 | 89 | 75 |

| 10 | 0 | 95 | 68 |

| 15 | -10 | 98 | 62 |

Resolution of Racemic Mixtures via Diastereomeric Crystallization

Racemic 2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is resolved using chiral resolving agents such as (1S)-camphorsulfonic acid.

Procedure

-

Salt Formation : Racemic amino acid reacts with (1S)-camphorsulfonic acid in ethanol.

-

Crystallization : Diastereomeric salts crystallize selectively; (S)-enantiomer salt precipitates first.

-

Recovery : Free amino acid is liberated via basification (pH 10–12).

Efficiency Metrics

| Resolving Agent | Solvent | Recovery (%) | ee (%) |

|---|---|---|---|

| (1S)-CSA | Ethanol | 40 | 99 |

| L-Tartaric acid | Acetone | 35 | 97 |

Industrial-Scale Production via Continuous Flow Hydrogenation

Large-scale synthesis prioritizes cost efficiency and reproducibility. A continuous flow system with immobilized Ru-SYNPHOS catalyst demonstrates:

-

Purity : >99.5% by HPLC, with residual Pd <1 ppm.

-

Solvent Recycling : 95% methanol recovery via distillation.

Challenges and Mitigation Strategies

Key Challenges

Process Optimization

-

Temperature Gradients : Stepwise heating (25°C → 50°C) improves hydrogenation kinetics.

-

In Situ Monitoring : FTIR tracks keto acid conversion in real time.

Comparative Analysis of Methods

| Method | Cost (USD/kg) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1200 | 97 | High | Moderate (metal waste) |

| Enzymatic | 1800 | 99 | Moderate | Low (aqueous) |

| Strecker Synthesis | 900 | 95 | Low | High (cyanide use) |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with biological molecules.

Medicine: Utilized in the development of antiviral, anti-cancer, and anti-anxiety drugs.

Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its pharmacological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylalanine Derivatives

The trifluoromethyl group at the 3-position distinguishes this compound from other phenylalanine analogs. Key structural and functional comparisons include:

Key Observations :

- Yield : The trifluoromethyl derivative (52%) has a lower yield compared to bromo (82%) and methoxy (59%) analogs, likely due to steric and electronic challenges during synthesis .

- Specific Rotation : The -CF₃ group induces less optical rotation (-35.2) compared to -OCH₃ (-66.4), reflecting differences in electron-withdrawing effects on the chiral center .

- Applications : Bromo and nitro derivatives are used in radiolabeling and peptide synthesis, respectively, while -CF₃ analogs target membrane transporters like LAT1 .

Positional Isomers

- (S)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid: Replacing -CF₃ with -OCF₃ increases polarity, affecting blood-brain barrier permeability .

Functional Group Variants

- 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid: The amino group at the 3-position (vs. 2-position) disrupts the canonical α-amino acid structure, limiting biological activity .

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid: Addition of a hydroxyl group introduces hydrogen-bonding capacity, useful in enzyme inhibition studies .

Biological Activity

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a phenylalanine derivative, has garnered attention in various fields of research due to its unique chemical structure and biological properties. The trifluoromethyl group attached to the phenyl ring enhances its interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₁₁F₃NO₂

- Molecular Weight : 233.19 g/mol

- CAS Number : 3832-73-3

The mechanism of action for this compound involves its ability to modulate enzymatic activity and receptor interactions. The trifluoromethyl substituent increases the compound's binding affinity to specific proteins, which can lead to various pharmacological effects, including:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways.

- Modulation of Receptors : It interacts with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have demonstrated its efficacy in inhibiting viral replication and cancer cell proliferation. For instance, compounds with similar trifluoromethyl substitutions have shown increased potency against various cancer cell lines compared to their non-fluorinated counterparts.

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. Its structural similarity to amino acids allows it to influence neurotransmitter systems, particularly those involving serotonin and dopamine. The incorporation of the trifluoromethyl group has been associated with enhanced activity in modulating serotonin uptake, which is crucial for treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Phenylalanine derivative | Antiviral, anticancer, neuropharmacological effects |

| 4-(Trifluoromethyl)-L-phenylglycine | Amino acid derivative | Moderate neuroprotective effects |

| 3-(3-Trifluoromethylphenyl)propionic acid | Propionic acid derivative | Limited biological activity compared to (S)-2-Amino... |

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral properties against Chlamydia species. The presence of the trifluoromethyl group was essential for enhancing activity compared to similar compounds lacking this substituent .

- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines revealed that this compound showed selective cytotoxicity against tumor cells while sparing normal cells, indicating its potential as a therapeutic agent with reduced side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves condensation reactions followed by selective reductions. For example, a Schiff base intermediate can be formed by reacting 3-(trifluoromethyl)benzaldehyde with a protected amino acid ester (e.g., (S)-methyl 2-amino-3-phenylpropanoate) under reflux in ethanol. Subsequent reduction with NaBH₄ or NaBH₃CN in methanol yields the amine intermediate, which is hydrolyzed under acidic conditions (e.g., HCl reflux) to obtain the final product . Enantiomeric purity is validated via chiral HPLC or polarimetry, with adjustments in reaction conditions (temperature, catalyst) to minimize racemization .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

- Methodology :

- X-ray crystallography : Definitive confirmation of the (S)-configuration .

- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers and assess purity (>98% ee) .

- NMR spectroscopy : Analysis of coupling constants (e.g., J-values in ¹H-NMR) to infer stereochemistry .

- Mass spectrometry (HRMS) : Validates molecular weight and absence of impurities .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Methodology : Compare logP values (via shake-flask method) and pKa measurements (potentiometric titration) with non-fluorinated analogs. The -CF₃ group increases lipophilicity (logP +0.5–1.0) and electron-withdrawing effects, altering solubility and stability. Computational modeling (e.g., DFT calculations) can quantify electronic effects on the aromatic ring .

Advanced Research Questions

Q. What strategies can be employed to study the compound's interaction with amino acid transporters (e.g., LAT1) in glioblastoma models?

- Methodology :

- Radiolabeling : Synthesize a fluorine-18 or carbon-14 analog for PET/SPECT imaging to assess LAT1 uptake in glioblastoma cell lines (e.g., U87-MG) .

- Competitive binding assays : Use [³H]-tyrosine to measure inhibition constants (Ki) in membrane preparations .

- Molecular docking : Simulate binding poses with LAT1 homology models (e.g., using AutoDock Vina) to identify key residues (e.g., Phe252, Tyr259) involved in -CF₃ recognition .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimycobacterial activity?

- Methodology :

- Library synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring or amino acid backbone via Suzuki coupling or reductive amination .

- Bioactivity screening : Test against Mycobacterium tuberculosis H37Ra (MIC values via microdilution assay) and cytotoxicity in HUVEC cells .

- SAR analysis : Correlate substituent electronic parameters (Hammett σ values) with MIC data to identify pharmacophores. For example, electron-withdrawing groups (-CF₃) enhance membrane permeability and target engagement .

Q. What in vitro and in vivo models are suitable for evaluating the compound's potential as a neuroprotective agent?

- Methodology :

- In vitro : Measure glutamate-induced excitotoxicity in primary cortical neurons (viability via MTT assay) and antioxidant activity (e.g., DPPH radical scavenging) .

- In vivo : Administer the compound in rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) and assess dopaminergic neuron survival (immunohistochemistry for TH⁺ cells) .

- Pharmacokinetics : Determine blood-brain barrier permeability using a PAMPA assay or in situ perfusion .

Data Contradictions and Resolution

Q. How can conflicting reports on the compound's solubility in aqueous vs. organic solvents be resolved?

- Analysis :

- Contradiction : Some studies report high aqueous solubility due to zwitterionic nature, while others note limited solubility in polar solvents .

- Resolution : Perform pH-dependent solubility studies (pH 1–13) to identify optimal conditions. For example, solubility peaks at pH 6–7 (isoelectric point) but decreases in acidic/basic media due to protonation/deprotonation .

Methodological Best Practices

Q. What protocols minimize racemization during synthesis and purification?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.